4-Quinazolinecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including 4-Quinazolinecarbonitrile, has been achieved through various methods. A notable green protocol involves the reaction of carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a recyclable catalyst, showcasing an environmentally friendly approach to synthesizing quinazoline-2,4(1H,3H)-diones, a closely related compound group (Patil et al., 2009). Additionally, reactions of 4-quinazolinecarbonitrile with nucleophilic reagents have been explored, further elucidating its chemical behavior and providing pathways for functionalization (Higashino, 1962).
Molecular Structure Analysis
The molecular structure of 4-Quinazolinecarbonitrile derivatives has been studied using DFT and TD-DFT/PCM calculations, which provide insights into their structural parameters, spectroscopic characterization, and potential non-linear optical (NLO) properties. Such analyses offer a deeper understanding of the electronic structure and reactivity of these compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
4-Quinazolinecarbonitrile undergoes various chemical reactions, demonstrating its reactivity with nucleophiles, ketones, and other reagents. These reactions are pivotal for the functionalization and transformation of 4-Quinazolinecarbonitrile into more complex molecules, expanding its utility in synthetic chemistry (Higashino, 1962).
Physical Properties Analysis
The synthesis and properties of quinazoline derivatives from CO2 and 2-aminobenzonitriles have been extensively studied, highlighting the influence of reaction conditions on the physical properties of the resulting compounds. Such studies are crucial for optimizing the synthesis and application of 4-Quinazolinecarbonitrile derivatives in various fields (Ma et al., 2013).
Chemical Properties Analysis
The reactivity of 4-Quinazolinecarbonitrile with different chemical reagents underscores its chemical versatility. Detailed studies on its reactions with nucleophilic reagents have provided valuable insights into its chemical properties and potential applications. Such knowledge aids in the development of novel compounds and materials based on 4-Quinazolinecarbonitrile (Higashino, 1962).
Scientific Research Applications
Kinase Inhibition
- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors : This study involves the synthesis of a novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines library. These compounds showed promising kinase inhibition, particularly DYRK1A, which is significant in Alzheimer's disease regulation processes (Foucourt et al., 2014).
Green Chemistry
- Amino-functionalized Carbon Nanofibres for Quinazoline Synthesis : This research presents an efficient, metal-free catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles using water. This method offers a green and sustainable approach in chemistry (Kumar et al., 2015).
Pharmaceutical Applications
- Quinazoline Derivatives as Anticancer Drugs : Quinazoline derivatives have been extensively researched for their anticancer properties. This review highlights the development and potential of these compounds in cancer treatment, emphasizing their role in inhibiting EGFR and other protein targets (Ravez et al., 2015).
Synthesis and Structural Studies
- Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from CO2 : This study explores a solvent-free, green protocol for synthesizing quinazoline-2,4(1H,3H)-diones. It highlights the versatility of quinazoline derivatives as key intermediates in drug development, such as Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009).
Antimicrobial and Analgesic Applications
- Design and Synthesis of Novel Quinazoline Derivatives : This research aimed to synthesize novel quinazoline derivatives with antimicrobial, analgesic, and anti-inflammatory properties. The study produced compounds that showed significant activity against these conditions, showcasing the therapeutic potential of quinazoline-based compounds (Dash et al., 2017).
Future Directions
properties
IUPAC Name |
quinazoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVBVXRDBPFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189665 | |
Record name | 4-Quinazolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinazolinecarbonitrile | |
CAS RN |
36082-71-0 | |
Record name | 4-Quinazolinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinazolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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